![molecular formula C9H10F3NO B1469143 1,1,1-Trifluoro-3-(phenylamino)propan-2-ol CAS No. 405-34-5](/img/structure/B1469143.png)
1,1,1-Trifluoro-3-(phenylamino)propan-2-ol
Overview
Description
“1,1,1-Trifluoro-3-(phenylamino)propan-2-ol” is an organic compound with the molecular formula C9H10F3NO . It is a versatile chemical compound used in various scientific research applications. Its unique properties make it valuable in pharmaceutical synthesis, organic reactions, and medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluoro-3-(phenylamino)propan-2-ol” consists of a trifluoromethyl group (-CF3), a phenylamino group (-NHPh), and a secondary alcohol group (-OH) attached to a three-carbon backbone . The presence of these functional groups contributes to the compound’s unique physical and chemical properties.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.313±0.06 g/cm3 and a predicted boiling point of 303.6±42.0 °C . The presence of the trifluoromethyl group can significantly influence the compound’s physical and chemical properties, including its polarity, boiling point, and reactivity.Scientific Research Applications
Synthesis of Fluorinated Epoxy Compounds
1,1,1-Trifluoro-3-(phenylamino)propan-2-ol: serves as a precursor in the synthesis of fluorinated epoxy compounds. These compounds are crucial in creating materials with high chemical resistance and thermal stability. The process involves the transformation of the alcohol into an epoxypropane derivative, which can then be polymerized to form epoxy resins .
Kinetic Resolution of Esters
The compound is used in the kinetic resolution of esters, a method employed to separate enantiomers due to their different reaction rates with a chiral catalyst. This is particularly important in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety .
Neuroprotective Research
In neuroscientific research, 1,1,1-Trifluoro-3-(phenylamino)propan-2-ol has been studied for its neuroprotective properties. It’s been reported to show potency against apoptosis (programmed cell death) in cerebellar granule neurons, which is a significant study area for neurodegenerative diseases .
Organic Synthesis Building Block
This compound is a valuable building block in organic synthesis. Its incorporation into larger molecules is essential for developing new chemical entities with potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science .
Enantioselective Synthesis
1,1,1-Trifluoro-3-(phenylamino)propan-2-ol: is instrumental in enantioselective synthesis, which is the process of creating one enantiomer preferentially over another. This is crucial for the synthesis of chiral drugs, where the desired biological activity is often associated with a single enantiomer .
Chemical Intermediate for Fluorinated Compounds
The compound acts as an intermediate in the synthesis of other fluorinated organic compounds. Fluorination can significantly alter the physical and chemical properties of molecules, leading to applications in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
Target of Action
It is known that trifluoromethyl compounds often interact with thiol groups , suggesting that this compound may target proteins or enzymes containing these groups.
Mode of Action
It is suggested that the compound may activate its targets through hydrogen bonding interactions . The presence of the trifluoromethyl group could enhance the compound’s reactivity, allowing it to interact more effectively with its targets .
Biochemical Pathways
Given its potential to interact with thiol groups , it may influence pathways involving proteins or enzymes with these groups.
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially improve the bioavailability of this compound .
Result of Action
Its potential interaction with thiol-containing proteins or enzymes suggests that it could modulate their activity, leading to downstream effects on cellular processes .
properties
IUPAC Name |
3-anilino-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(14)6-13-7-4-2-1-3-5-7/h1-5,8,13-14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGBRZHTMKDXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-(phenylamino)propan-2-ol |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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